4,5-Difluoro-1,3-dihydro-2,1-benzoxaborol-1-ol
Overview
Description
4,5-Difluoro-1,3-dihydro-2,1-benzoxaborol-1-ol is a chemical compound with the molecular formula C7H5BF2O2 and a molecular weight of 169.92 g/mol It is a member of the benzoxaborole family, which is known for its unique structure that includes a boron atom integrated into a benzene ring fused with an oxaborole ring
Scientific Research Applications
4,5-Difluoro-1,3-dihydro-2,1-benzoxaborol-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new boron-containing compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and other biochemical processes.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Preparation Methods
The synthesis of 4,5-Difluoro-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the reaction of a suitable precursor with boronic acid or its derivatives under specific conditions. One common synthetic route includes the use of 4,5-difluorobenzene-1,2-diol as a starting material, which undergoes a cyclization reaction with boronic acid in the presence of a catalyst . The reaction conditions often require a controlled temperature and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4,5-Difluoro-1,3-dihydro-2,1-benzoxaborol-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 4,5-Difluoro-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with molecular targets, such as enzymes or receptors. The boron atom in the compound can form reversible covalent bonds with hydroxyl or amino groups in biological molecules, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying and potentially treating diseases .
Comparison with Similar Compounds
4,5-Difluoro-1,3-dihydro-2,1-benzoxaborol-1-ol can be compared with other benzoxaborole compounds, such as:
5-Amino-1,3-dihydro-2,1-benzoxaborol-1-ol:
5-Nitro-1,3-dihydro-2,1-benzoxaborol-1-ol: The presence of a nitro group significantly changes its chemical properties and biological activity.
The uniqueness of this compound lies in its fluorine atoms, which enhance its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4,5-difluoro-1-hydroxy-3H-2,1-benzoxaborole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF2O2/c9-6-2-1-5-4(7(6)10)3-12-8(5)11/h1-2,11H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDODYHDNAZJNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C(=C(C=C2)F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591977 | |
Record name | 4,5-Difluoro-2,1-benzoxaborol-1(3H)-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
651326-78-2 | |
Record name | 4,5-Difluoro-2,1-benzoxaborol-1(3H)-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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